6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16394639
Molecular Formula: C29H28N4
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28N4 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C29H28N4/c1-19-15-20(2)17-25(16-19)31-28-26(18-23-11-7-5-8-12-23)21(3)30-29-27(22(4)32-33(28)29)24-13-9-6-10-14-24/h5-17,31H,18H2,1-4H3 |
| Standard InChI Key | PLGNALLMVOIMMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Introduction
Synthesis of Pyrazolo[1,5-a]Pyrimidines
Pyrazolo[1,5-a]pyrimidines are typically synthesized through multi-step reactions involving condensation and cyclization processes. For example, the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involves the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate, followed by conversion to 7-chlorides and subsequent reaction with 2-pyridinemethanamine .
Biological Activities of Pyrazolo[1,5-a]Pyrimidines
Pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis (M.tb). Compounds with a 3-(4-fluoro)phenyl group and various 5-substituents have shown potent in vitro M.tb growth inhibition . Additionally, these compounds often exhibit low hERG liability and good metabolic stability, making them promising candidates for drug development.
Potential Applications
Given the biological activities associated with pyrazolo[1,5-a]pyrimidines, 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine could potentially be explored for antimicrobial or anticancer applications. Further research would be necessary to determine its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume